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Compound of Interest

Compound Name:
7-Chloro-5-hydroxy-2,3-dihydro-

1H-inden-1-one

CAS No.: 1199782-69-8

Cat. No.: B3026975

Get Quote

Application Note: Scalable Preparation of 7-Chloro-5-hydroxy-1-indanone

Abstract & Introduction
7-Chloro-5-hydroxy-1-indanone (CAS: 1199782-69-8) is a critical bicyclic intermediate

employed in the synthesis of pharmacological agents, particularly LSD1 (Lysine-specific

demethylase 1) inhibitors and tranylcypromine derivatives used in neurodegenerative and

oncological therapies.[1]

The synthesis of this scaffold presents a specific regiochemical challenge: introducing

substituents at the 5- and 7-positions of the indanone core requires precise control during the

ring-closing step. Standard Friedel-Crafts cyclization of 3,5-disubstituted phenylpropionic acids

typically yields a mixture of regioisomers (5-chloro-7-hydroxy vs. 7-chloro-5-hydroxy).

This Application Note details a scalable, four-step synthetic protocol starting from commercially

available 3-chloro-5-methoxybenzaldehyde.[1] The route features a Knoevenagel

condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and a final

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3026975#bc-rfq
https://www.chemicalbook.com/synthesis/5-hydroxy-1-indanone.htm
https://www.chemicalbook.com/synthesis/5-hydroxy-1-indanone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


demethylation. Special emphasis is placed on the regiochemical isolation of the 7-chloro

isomer and process safety for kilogram-scale production.

Retrosynthetic Analysis & Strategy
The synthetic strategy relies on constructing the indanone skeleton via the intramolecular

cyclization of a phenylpropionic acid precursor.[2]

Target: 7-Chloro-5-hydroxy-1-indanone.[1]

Precursor: 3-(3-Chloro-5-methoxyphenyl)propanoic acid.[1]

Key Challenge: The cyclization of the precursor can occur at two ortho positions relative to

the propionic acid chain:

Path A (Para to Cl): Yields 5-chloro-7-methoxy-1-indanone (Often favored

electronically/sterically).[1]

Path B (Ortho to Cl): Yields 7-chloro-5-methoxy-1-indanone (Target Skeleton).[1]

Resolution: The protocol utilizes optimized Lewis acid conditions to maximize yield and

employs chromatographic separation (or fractional recrystallization) to isolate the desired 7-

chloro isomer prior to demethylation.
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Figure 1: Retrosynthetic pathway for the preparation of 7-Chloro-5-hydroxy-1-indanone.

Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
Objective: Conversion of 3-chloro-5-methoxybenzaldehyde to 3-chloro-5-methoxycinnamic

acid.[1]
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Reagents: 3-Chloro-5-methoxybenzaldehyde (1.0 equiv), Malonic acid (1.5 equiv), Pyridine

(Solvent/Base), Piperidine (Catalytic, 0.1 equiv).[1]

Procedure:

Charge a reactor with 3-chloro-5-methoxybenzaldehyde and malonic acid.

Add pyridine (5 vol) and piperidine (0.1 equiv).

Heat the mixture to 80–100 °C for 4–6 hours. Monitor CO₂ evolution (cessation indicates

completion).

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (6M) to

precipitate the acid.

Filter the white solid, wash with water, and dry in a vacuum oven at 50 °C.

Yield: Expect 85–95%.

Step 2: Catalytic Hydrogenation
Objective: Reduction of the double bond to form 3-(3-chloro-5-methoxyphenyl)propanoic acid.

[1]

Reagents: Cinnamic acid derivative (from Step 1), 10% Pd/C (5 wt% loading), Ethanol or

Ethyl Acetate.

Procedure:

Dissolve the cinnamic acid in ethanol (10 vol).

Add 10% Pd/C catalyst under inert atmosphere (N₂).

Hydrogenate at 1–3 atm H₂ pressure at room temperature.

Critical Control: Monitor closely by HPLC to prevent de-chlorination. Stop immediately

upon consumption of starting material (approx. 2–4 hours).
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Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the saturated

acid.

Yield: Expect 90–95%.

Step 3: Intramolecular Friedel-Crafts Cyclization
Objective: Ring closure to form the indanone core and isolation of the 7-chloro isomer.[1]

Reagents: Propanoic acid derivative (from Step 2), Thionyl Chloride (SOCl₂), Aluminum

Chloride (AlCl₃), Dichloromethane (DCM).

Procedure:

Acid Chloride Formation: Dissolve the propanoic acid in DCM (5 vol). Add SOCl₂ (1.2

equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution stops.

Concentrate to remove excess SOCl₂.

Cyclization: Redissolve the crude acid chloride in anhydrous DCM (10 vol).

Cool to 0 °C. Add AlCl₃ (1.2 equiv) portion-wise (Exothermic!).

Allow to warm to room temperature and stir for 4–12 hours.

Quench: Pour the reaction mixture slowly onto ice/water. Extract with DCM.[3]

Purification (Crucial): The crude product contains a mixture of 7-chloro-5-methoxy-1-

indanone (Target) and 5-chloro-7-methoxy-1-indanone (Isomer).[1]

Separation: Purify via silica gel column chromatography (Gradient: Hexanes/Ethyl

Acetate). The isomers typically have distinct Rf values due to the difference in dipole

moments (7-methoxy is often less polar due to shielding).[1]

Alternative: Fractional recrystallization from Ethanol/Heptane may be optimized for

scale-up.

Yield: Combined yield ~80%. Isolated yield of 7-chloro isomer varies (typically 30–40%).[1]
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Step 4: Demethylation
Objective: Deprotection to yield 7-Chloro-5-hydroxy-1-indanone.[1]

Reagents: 7-Chloro-5-methoxy-1-indanone, Boron Tribromide (BBr₃) (1M in DCM).[1]

Procedure:

Dissolve the isolated 7-chloro-5-methoxy-1-indanone in anhydrous DCM (10 vol).

Cool to -78 °C (or -10 °C for large scale).

Add BBr₃ (2.5 equiv) dropwise.

Warm to room temperature and stir for 2–4 hours.

Quench: Cool to 0 °C. Carefully add Methanol (exothermic) to quench excess BBr₃,

followed by water.

Extract with Ethyl Acetate.[1][2] Wash with brine, dry over Na₂SO₄, and concentrate.[4]

Final Purification: Recrystallize from Methanol/Water or Toluene.

Yield: 85–90%.
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Hazard Class Reagent Risk Mitigation Strategy

Corrosive/Toxic Thionyl Chloride (SOCl₂)

Use a caustic scrubber for

HCl/SO₂ off-gassing.[1] Avoid

contact with water.

Pyrophoric/Reacts Violent Aluminum Chloride (AlCl₃)

Solid addition via powder

funnel under N₂ flow.[1]

Control addition rate to

maintain temp < 10 °C.

Highly Toxic/Reacts Violent Boron Tribromide (BBr₃)

Reacts violently with moisture.

Use double-walled vessels

with cooling. Quench with

extreme caution (MeOH

dropwise).

Hydrogenation Pd/C + H₂

Ground equipment to prevent

static discharge. Purge with N₂

before introducing H₂.

Scalability Note: For multi-kilogram batches, Step 3 (Cyclization) is the bottleneck. The use of

Polyphosphoric Acid (PPA) at 80 °C is a viable alternative to the Acid Chloride/AlCl₃ route,

potentially altering the isomeric ratio and avoiding the evolution of HCl gas, though workup of

PPA is more viscous.

Analytical Data Specifications
Appearance: Off-white to pale yellow solid.

1H NMR (400 MHz, DMSO-d6):

δ 9.8 (s, 1H, -OH),

δ 7.2 (d, 1H, Ar-H),

δ 6.9 (d, 1H, Ar-H),

δ 3.0 (t, 2H, -CH2-),
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δ 2.6 (t, 2H, -CH2-).

Note: The coupling pattern (meta-coupling) and shift of the aromatic protons distinguish

the 5,7-substitution pattern.

Mass Spectrometry (ESI): m/z 183/185 [M+H]+ (Chlorine isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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